molecular formula C19H18N2O4S2 B2370214 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 865175-72-0

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Cat. No. B2370214
CAS RN: 865175-72-0
M. Wt: 402.48
InChI Key: YGABORCVAQZLRB-VXPUYCOJSA-N
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Description

The compound (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a derivative of benzo[d]thiazol . It is related to a series of compounds that have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .

Scientific Research Applications

Antibacterial and Antifungal Applications

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide and its derivatives show promising antibacterial and antifungal activities. In a study by Desai, Rajpara, and Joshi (2013), compounds with similar structures were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against various strains of fungi. These compounds have the potential to offer therapeutic intervention in the treatment of microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy for Cancer

Another significant application of related compounds is in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new derivatives that exhibited good fluorescence properties and a high singlet oxygen quantum yield. These properties are critical for Type II mechanisms in photodynamic therapy, highlighting the potential use of these compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Applications

In the field of catalysis, Ghorbanloo and Maleki Alamooti (2017) explored the use of a complex with a similar thiazole structure for the oxidation of primary alcohols and hydrocarbons. This material, encapsulated in zeolite, exhibited high catalytic activity, stability, and reusability, indicating potential applications in industrial catalysis (Ghorbanloo & Maleki Alamooti, 2017).

Synthesis and Electrophysiological Activity

In pharmaceutical research, Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, demonstrating their potency in electrophysiological assays. These compounds, which share structural similarities, show promise as selective class III agents for cardiac applications (Morgan et al., 1990).

Antitumor Activity

The compound's derivatives also exhibit antitumor activities. Abbassi et al. (2014) synthesized derivatives that showed significant antiproliferative and apoptotic activities against human tumor cell lines. These findings suggest the potential of such compounds in the development of new anticancer drugs (Abbassi et al., 2014).

properties

IUPAC Name

2-methoxy-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-4-11-21-15-10-9-13(27(3,23)24)12-17(15)26-19(21)20-18(22)14-7-5-6-8-16(14)25-2/h4-10,12H,1,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGABORCVAQZLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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